2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the ethoxy and hydroxyethyl groups.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO, this compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects . Additionally, its interaction with other cellular receptors and enzymes can contribute to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to several important biomolecules.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its ability to modulate IDO activity and its potential therapeutic applications set it apart from other indole derivatives .
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-9,12,18,23H,3,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQRMRQNYYANPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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